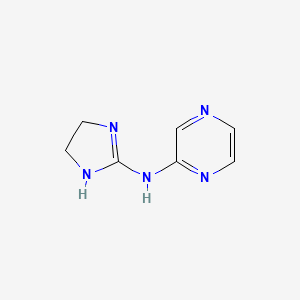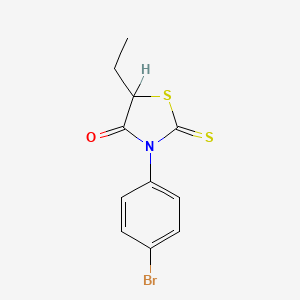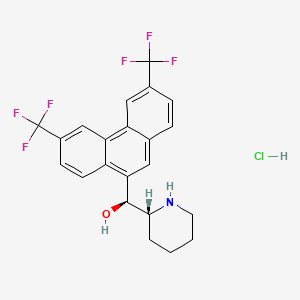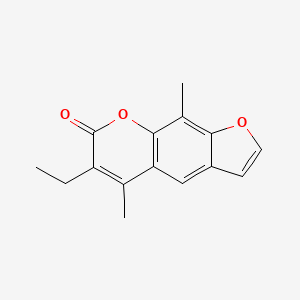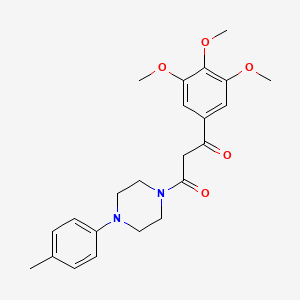
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two phenyl groups and one methyl group. This compound is part of the broader class of trisiloxanes, which are known for their applications in various fields due to their stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of hexaphenyldisiloxane with methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexaphenyldisiloxane and methyltrichlorosilane.
Catalyst: A suitable catalyst, often a platinum-based compound.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted trisiloxanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism by which 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3,5,5-Hexaphenylcyclotrisiloxane: Contains a cyclic structure with similar phenyl groups.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: A cyclic compound with methyl groups.
Uniqueness
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its combination of phenyl and methyl groups, which confer specific chemical and physical properties. This combination allows for enhanced stability, making it suitable for various high-performance applications in both research and industry.
Eigenschaften
CAS-Nummer |
32243-66-6 |
|---|---|
Molekularformel |
C38H36O2Si3 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
bis[[methyl(diphenyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C38H36O2Si3/c1-41(33-21-9-3-10-22-33,34-23-11-4-12-24-34)39-43(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40-42(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 |
InChI-Schlüssel |
LYJRJQPPJDXSBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



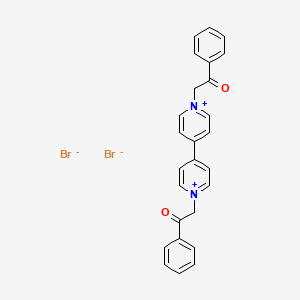

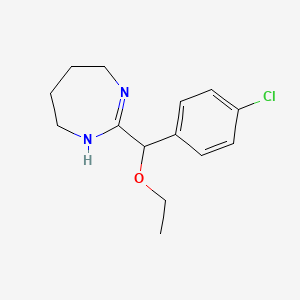
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
